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molecular formula C8H8O2S B080954 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 14315-13-0

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No. B080954
M. Wt: 168.21 g/mol
InChI Key: NKPTVQFJWGCELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

In a Parr shaker bottle was placed benzo[b]thiophene 1,1-dioxide (5.0 g, 30.08 mmol), palladium on activated carbon (500 mg) and ethanol (100 mL). The bottle was placed on a Parr shaker and charged with 50 psi of hydrogen for 1 h. The reaction mixture was removed from the Parr shaker and filtered through a plug of celite and concentrated in vacuo to afford 2,3-dihydro-benzo[b]thiophene 1,1-dioxide (5.06 g, 100%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:11])(=[O:10])[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[H][H]>[Pd].C(O)C>[S:1]1(=[O:10])(=[O:11])[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1(C2=C(C=C1)C=CC=C2)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the Parr shaker
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1(C2=C(CC1)C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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